molecular formula C11H7BrF3N3O3S2 B2880143 2-[(4-bromophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 339014-03-8

2-[(4-bromophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Katalognummer B2880143
CAS-Nummer: 339014-03-8
Molekulargewicht: 430.21
InChI-Schlüssel: GVRHSCBFRBVUHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[(4-bromophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical compound with a complex structure . It contains a bromophenyl group, a trifluoromethyl group, and a thiadiazol group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the synthesis of tipranavir, a compound containing a similar trifluoromethylpyridine-2-sulfonyl chloride group, was achieved using a chiral auxiliary .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing several functional groups including a bromophenyl group, a sulfonyl group, a trifluoromethyl group, and a thiadiazol group .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

Researchers have synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial applications. These compounds were prepared via versatile synthetic routes, leading to derivatives with promising antibacterial and antifungal activities. The study represents a foundational approach to developing new antimicrobials based on sulfonamide chemistry, highlighting the potential of such compounds in addressing resistance issues in infectious diseases (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Modification with Fluorine-containing Heterocycles

Another study proposed the modification of acetazolamide, a medical product, by incorporating fluorine-containing heterocycles. This modification aims to yield heterocyclic compounds with enhanced properties, possibly offering new avenues for drug development and the study of fluorine's effects on biological activity (Sokolov & Aksinenko, 2012).

Antimicrobial Activity and Quantum Calculations

The synthesis of novel sulfonamide derivatives and their evaluation for antimicrobial activity were explored. The compounds exhibited good antimicrobial properties, with some showing high activity against several strains. Theoretical calculations complemented the experimental findings, providing insights into the structure-activity relationships (Fahim & Ismael, 2019).

Glutaminase Inhibitors for Cancer Therapy

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors showcases the compound's potential in cancer therapy. These inhibitors could attenuate the growth of cancer cells, offering a new strategy for targeting cancer metabolism (Shukla et al., 2012).

Cytotoxic Activity Against Cancer Cells

The synthesis of new sulfonamide derivatives with various moieties has been explored for their cytotoxic activity against cancer cell lines. Some compounds demonstrated potent activity, indicating the potential for developing new anticancer agents based on this scaffold (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Eigenschaften

IUPAC Name

2-(4-bromophenyl)sulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N3O3S2/c12-6-1-3-7(4-2-6)23(20,21)5-8(19)16-10-18-17-9(22-10)11(13,14)15/h1-4H,5H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRHSCBFRBVUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.